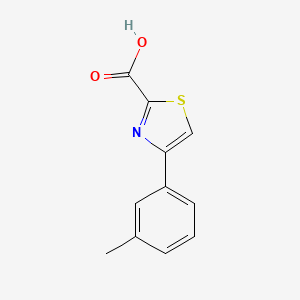

4-(M-Tolyl)thiazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-3-2-4-8(5-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIPLPQTKFBYKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 M Tolyl Thiazole 2 Carboxylic Acid and Its Analogues

Established Synthetic Pathways for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of synthetic organic chemistry, with several named reactions providing reliable access to this important heterocyclic motif.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely utilized methods for the construction of thiazole rings. The classical approach involves the condensation of an α-haloketone with a thioamide. scribd.com For the synthesis of the target compound, this would involve the reaction of 2-bromo-1-(m-tolyl)ethanone (B1277502) with a suitable thioamide precursor for the 2-carboxylic acid group, such as thiocarbamic acid derivatives.

The general mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Advanced Modifications:

To improve yields, reduce reaction times, and enhance substrate scope, several modifications to the Hantzsch synthesis have been developed.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the Hantzsch reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. nih.gov This high-speed, efficient method is well-suited for the rapid generation of thiazole libraries for screening purposes.

Holzapfel-Meyers-Nicolaou Modification: This modification is particularly useful for synthesizing chiral thiazoles with minimal racemization. It involves the cyclocondensation of a thioamide with an α-halocarbonyl compound under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the desired thiazole. This two-step procedure allows for greater control over the stereochemistry of the final product.

Solvent-Free and Catalyst-Free Conditions: In a move towards greener chemistry, Hantzsch reactions have been successfully performed under solvent-free conditions, sometimes involving grinding the reactants together at room temperature. researchgate.net One-pot, three-component reactions involving an α-haloketone, thiourea, and a substituted aldehyde have also been developed, offering an efficient and environmentally benign route to highly substituted thiazoles. researchgate.netnih.gov

| Modification | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted | Use of microwave irradiation for heating | Rapid reaction times, often higher yields, cleaner reactions |

| Holzapfel-Meyers-Nicolaou | Two-step process via a hydroxythiazoline intermediate | Preservation of stereochemistry, useful for chiral synthesis |

| Solvent-Free/Catalyst-Free | Reaction conducted without solvent, often by grinding or minimal heating | Environmentally friendly, simplified workup, cost-effective |

While the Hantzsch synthesis is versatile, several other methods provide alternative pathways to the thiazole core, which can be advantageous depending on the availability of starting materials and the desired substitution pattern.

Gabriel Thiazole Synthesis: This method involves the cyclization of α-acylamino ketones in the presence of a dehydrating agent, typically phosphorus pentasulfide or Lawesson's reagent. analis.com.my To generate a thiazole-2-carboxylic acid precursor, one would start with an α-acylamino ketone bearing the desired m-tolyl group and a suitable precursor for the carboxylic acid at the acyl position. The reaction proceeds via thionation of the amide carbonyl followed by cyclization and dehydration. analis.com.my

Cook-Heilborn Thiazole Synthesis: This synthesis is a valuable method for preparing 5-aminothiazoles, which can be further functionalized. The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing compounds under mild conditions. wikipedia.orgpharmaguideline.comnih.gov While this method does not directly yield a 2-carboxylic acid, the resulting 5-amino group can be a handle for further synthetic transformations. The mechanism involves the nucleophilic attack of the amino group on the sulfur-containing reagent, followed by intramolecular cyclization onto the nitrile group. wikipedia.org

Metal-Free Synthesis from N-Substituted α-Amino Acids: A more recent, metal-free approach involves the reaction of N-substituted α-amino acids with thionyl chloride and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method provides access to 2,5-disubstituted thiazoles. The reaction is proposed to proceed through the activation of the carboxylic acid, followed by intramolecular cyclization and deoxygenation.

Strategies for Introducing the m-Tolyl Moiety at the Thiazole 4-Position

The most direct and common strategy for introducing the m-tolyl group at the 4-position of the thiazole ring is through the Hantzsch synthesis, utilizing an appropriately substituted α-haloketone. For the synthesis of 4-(m-tolyl)thiazole-2-carboxylic acid, the key starting material is 2-bromo-1-(m-tolyl)ethanone (also known as α-bromo-3'-methylacetophenone). biosynth.comsigmaaldrich.comlookchem.com

This precursor can be synthesized by the bromination of 3'-methylacetophenone. The reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by reaction with a brominating agent such as elemental bromine or N-bromosuccinimide (NBS).

Once 2-bromo-1-(m-tolyl)ethanone is obtained, its condensation with a thioamide bearing a precursor to the 2-carboxy group in a Hantzsch reaction directly installs the m-tolyl moiety at the desired C4 position of the thiazole ring.

Carboxylation Approaches for the Thiazole 2-Position

Introducing a carboxylic acid group at the 2-position of the thiazole ring can be achieved either by building the ring with a pre-functionalized component or by functionalizing a pre-formed thiazole ring.

A powerful strategy for the direct carboxylation of the thiazole C2 position involves the use of organometallic intermediates. The proton at the 2-position of the thiazole ring is acidic and can be removed by a strong base to form a thiazolyl anion, which can then react with an electrophile.

A well-established method is the halogen-metal exchange reaction. researchgate.net This process typically starts with a 2-halothiazole, for example, 2-bromo-4-(m-tolyl)thiazole. This intermediate can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures. This reaction generates a highly reactive 2-thiazolyllithium species. This organometallic intermediate can then be quenched with carbon dioxide (in the form of dry ice) to yield the lithium salt of the desired carboxylic acid. Subsequent acidic workup protonates the carboxylate to afford this compound. researchgate.net

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Halogenation | Brominating agent (e.g., NBS) | 2-Bromo-4-(m-tolyl)thiazole | Introduce a leaving group for metal-halogen exchange |

| 2. Metal-Halogen Exchange | n-Butyllithium (n-BuLi) at low temperature | 2-Lithio-4-(m-tolyl)thiazole | Generate a nucleophilic organometallic species |

| 3. Carboxylation | Carbon dioxide (CO2, e.g., dry ice) | Lithium 4-(m-tolyl)thiazole-2-carboxylate | Introduce the carboxylate group |

| 4. Acidic Workup | Aqueous acid (e.g., HCl) | This compound | Protonate the carboxylate to yield the final product |

An alternative strategy for installing the 2-carboxylic acid functionality is through the oxidation of a suitable precursor group already present at the C2 position of the thiazole ring. This approach avoids the use of highly reactive organometallic reagents.

Common precursors for oxidation to a carboxylic acid include methyl, formyl, or hydroxymethyl groups. For instance, 4-(m-tolyl)-2-methylthiazole could be oxidized to the corresponding carboxylic acid. The oxidation of a methyl group on a heterocyclic ring can be challenging and may require strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) under basic or neutral conditions. The reaction conditions must be carefully controlled to avoid degradation of the thiazole ring.

A more readily achievable transformation is the oxidation of a 2-formylthiazole (an aldehyde) to the corresponding carboxylic acid. Aldehydes are easily oxidized using a variety of mild oxidizing agents, such as silver oxide (Ag2O), potassium permanganate, or Pinnick oxidation conditions (sodium chlorite (B76162) and a mild acid). This two-step approach, involving the introduction of a formyl group followed by oxidation, can be a reliable method for accessing the target carboxylic acid.

Derivatization and Functionalization Reactions of this compound

The structure of this compound, featuring a carboxylic acid group, an aromatic tolyl group, and a thiazole heterocycle, offers multiple sites for chemical modification. Functionalization typically targets the carboxylic acid moiety or the heteroatoms of the thiazole ring.

The carboxylic acid group is the most readily functionalized part of the molecule, commonly undergoing esterification and amidation. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Amidation: The conversion of the carboxylic acid to an amide is frequently achieved using coupling agents that activate the carboxyl group for nucleophilic attack by an amine. A common method involves the use of carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive such as Hydroxybenzotriazole (HOBt). For instance, in the synthesis of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the parent carboxylic acid was treated with EDC and HOBt before the addition of an appropriate aniline (B41778) derivative to yield the desired amide. nih.gov This general procedure is broadly applicable to this compound.

Table 1: General Amidation of Aryl-Thiazole Carboxylic Acids

| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Product |

|---|---|---|---|---|

| Aryl-Thiazole Carboxylic Acid | Substituted Aniline | EDC, HOBt | Acetonitrile | N-Aryl-Aryl-Thiazole Carboxamide |

| Carboxylic Acid | Amine | TiF₄ | Toluene | Amide |

This table is interactive. Click on the headers to sort.

Esterification: Ester derivatives are synthesized by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. The Steglich esterification, which employs Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), is a mild and efficient method suitable for a wide range of carboxylic acids and alcohols, including those that are sterically hindered. organic-chemistry.orgnih.gov This method is effective at room temperature and minimizes the formation of side products. organic-chemistry.org The ethyl ester of the closely related 2-(m-Tolyl)thiazole-4-carboxylic acid is a known compound, indicating the utility of this transformation. chemimpex.com

Table 2: Steglich Esterification of a Carboxylic Acid

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

|---|

This table is interactive. Click on the headers to sort.

The thiazole ring itself can undergo functionalization, although this is less common than derivatization of the carboxylic acid.

Nitrogen Atom: The nitrogen atom in the thiazole ring can be alkylated to form a thiazolium cation. wikipedia.org These resulting thiazolium salts are known to serve as catalysts in reactions such as the Stetter reaction and the Benzoin condensation. wikipedia.org Oxidation of the nitrogen atom using reagents like hypofluorous acid (HOF) can yield the corresponding aromatic thiazole N-oxide. wikipedia.org

Sulfur Atom: Oxidation of the sulfur atom in the thiazole ring is also possible, leading to the formation of a non-aromatic sulfoxide (B87167) or sulfone. wikipedia.org This transformation alters the electronic properties and geometry of the heterocyclic ring.

Synthetic Approaches for Structurally Related Thiazole Carboxylic Acid Derivatives

The synthesis of the core thiazole structure can be achieved through various methods, with the Hantzsch thiazole synthesis being one of the most fundamental. nih.gov This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. nih.gov

A prevalent strategy for synthesizing aryl-thiazole carboxylic acids involves the reaction of a thioamide with bromopyruvic acid. For example, 2-p-Tolylthiazole-4-carboxylic acid was synthesized by refluxing the corresponding thioamide derivative with bromopyruvic acid in ethanol. nih.gov This general approach is adaptable for the synthesis of a wide array of 2- and 4-substituted thiazole carboxylic acids.

Another approach involves the construction of the thiazole ring from acyclic precursors. For instance, various 2-amino-4-arylthiazole-5-carboxylates have been prepared by the α-halogenation of β-keto esters followed by cyclization with thiourea. organic-chemistry.org The versatility of these methods allows for the introduction of diverse substituents onto the thiazole core, enabling the creation of extensive libraries of structurally related derivatives for various applications. mdpi.com

Table 3: Selected Synthetic Routes to Thiazole Carboxylic Acid Derivatives

| Thiazole Derivative | Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 2-p-Tolylthiazole-4-carboxylic acid | Thioamide derivative | Bromopyruvic acid | Ethanol, Reflux | nih.gov |

| 2-Amino-4-arylthiazole-5-carboxylates | β-Keto ester | Thiourea | N-Bromosuccinimide, β-cyclodextrin, Water | organic-chemistry.org |

| 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid | 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-one | Ethyl 2-chloroacetoacetate | PPA, Microwave irradiation | nih.gov |

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Structural Elucidation of 4 M Tolyl Thiazole 2 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationship of atoms can be established.

The ¹H NMR spectrum of 4-(m-Tolyl)thiazole-2-carboxylic acid is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to strong deshielding and hydrogen bonding.

The aromatic protons of the m-tolyl group will resonate in the range of 7.0-8.0 ppm. Due to the meta-substitution pattern, four distinct signals are anticipated: a singlet for the proton between the two substituents on the tolyl ring, and a series of multiplets or distinct doublets and triplets for the other three aromatic protons. The proton on the C5 position of the thiazole (B1198619) ring is expected to appear as a sharp singlet, likely in the region of 7.5-8.5 ppm. The methyl group protons on the tolyl ring would produce a characteristic singlet at approximately 2.4 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | 1H |

| Thiazole C5-H | 7.5 - 8.5 | Singlet | 1H |

| m-Tolyl Ar-H | 7.0 - 8.0 | Multiplets | 4H |

| -CH₃ | ~2.4 | Singlet | 3H |

The proton-decoupled ¹³C NMR spectrum will reveal all non-equivalent carbon atoms in the structure. The carbonyl carbon of the carboxylic acid is the most deshielded, with a predicted chemical shift in the 160-170 ppm range. The carbons of the thiazole ring typically resonate between 110 and 170 ppm. asianpubs.org The carbon attached to the nitrogen (C2) and the carbon bearing the tolyl group (C4) are expected to be significantly downfield. The aromatic carbons of the m-tolyl substituent will appear in the 125-140 ppm region. asianpubs.org The methyl carbon provides a characteristic upfield signal around 21 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 160 - 170 |

| Thiazole C2 | 165 - 170 |

| Thiazole C4 | 145 - 155 |

| Thiazole C5 | 115 - 125 |

| m-Tolyl Ar-C (quaternary) | 135 - 140 |

| m-Tolyl Ar-CH | 125 - 135 |

| -CH₃ | ~21 |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the adjacent protons on the m-tolyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the thiazole C5-H signal to the C5 carbon signal, the aromatic proton signals to their respective aromatic carbon signals, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which pieces the molecular puzzle together. Key expected correlations would include:

A correlation from the thiazole C5-H proton to the thiazole C4 carbon and the tolyl ring's quaternary carbon, confirming the attachment of the tolyl group at the C4 position.

Correlations from the tolyl protons closest to the thiazole ring to the thiazole C4 carbon.

A correlation from the thiazole C5-H proton to the C2 carbon of the thiazole ring, which is attached to the carboxylic acid. This confirms the substitution pattern on the thiazole ring.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The molecular ion peak (M+) would correspond to the mass of the entire molecule.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu). libretexts.org For aryl thiazoles, fragmentation can involve the cleavage of the thiazole ring or the bond connecting the aryl group. researchgate.netresearchgate.net

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₉NO₂S), the calculated exact mass is 219.0354 Da. An experimental HRMS measurement confirming this mass would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The spectrum of this compound would be dominated by features of the carboxylic acid group. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. ulpgc.es A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear around 1700-1730 cm⁻¹. The presence of conjugation with the thiazole ring may shift this peak to a slightly lower wavenumber.

Other significant peaks would include C-H stretching vibrations from the aromatic ring and methyl group just above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and characteristic vibrations for the thiazole ring C=N and C-S bonds. ulpgc.esresearchgate.net

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Methyl | C-H Stretch | 3000 - 3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic/Thiazole | C=C / C=N Stretch | 1450 - 1600 | Medium-Strong |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Structure and Conformation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering an exact depiction of the molecular conformation. Furthermore, SCXRD elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the supramolecular architecture.

For this compound, obtaining a suitable single crystal and analyzing it via SCXRD would yield a wealth of structural data. While the specific crystallographic data for the title compound is not publicly available, the following sections describe the expected findings and present illustrative data based on the analysis of closely related thiazole carboxylic acid derivatives. nih.govnovapublishers.com This information serves to demonstrate the comprehensive nature of an SCXRD study.

The analysis would begin with the determination of the unit cell parameters and the crystal system. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is processed to determine the fundamental repeating unit of the crystal (the unit cell) and the symmetry operations that describe the crystal's structure (the space group).

Crystallographic Data and Structure Refinement

The primary result of an SCXRD experiment is a set of crystallographic data that describes the crystal's basic geometry and the quality of the structural solution.

Table 1: Illustrative Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₉NO₂S |

| Formula weight | 219.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 10.95 |

| c (Å) | 14.81 |

| α (°) | 90 |

| β (°) | 98.50 |

| γ (°) | 90 |

| Volume (ų) | 945.0 |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

This table outlines the fundamental lattice parameters (a, b, c, α, β, γ) and the space group (e.g., P2₁/c), which is a common centrosymmetric space group for organic molecules. The parameter 'Z' indicates the number of molecules in the unit cell. The R-indices (R₁ and wR₂) are crucial indicators of the quality of the final structural model, with lower values signifying a better fit between the calculated and observed diffraction data.

Molecular Conformation and Geometry

SCXRD provides the precise coordinates of each atom, allowing for the calculation of intramolecular distances and angles. This data confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the solid state. A key conformational feature for this molecule would be the dihedral angle between the planes of the m-tolyl ring and the thiazole ring. Studies on similar aryl-thiazole systems show that this angle can vary, indicating the degree of twisting between the two rings. nih.govrsc.org

Table 2: Representative Selected Bond Lengths (Å).

| Bond | Length (Å) |

|---|---|

| S1-C2 | 1.735 |

| S1-C5 | 1.710 |

| N1-C2 | 1.315 |

| N1-C4 | 1.380 |

| C4-C5 | 1.370 |

| C2-C(carboxyl) | 1.490 |

| C(carboxyl)-O1 | 1.210 |

| C(carboxyl)-O2 | 1.320 |

Table 3: Representative Selected Bond Angles (°).

| Atoms | Angle (°) |

|---|---|

| C2-S1-C5 | 91.5 |

| C2-N1-C4 | 110.0 |

| S1-C2-N1 | 115.5 |

| N1-C4-C5 | 114.0 |

| S1-C5-C4 | 109.0 |

| S1-C2-C(carboxyl) | 121.0 |

| O1-C(carboxyl)-O2 | 123.0 |

The bond lengths and angles within the thiazole ring would be consistent with its aromatic character. The C=O and C-O bond lengths of the carboxylic acid group would be distinct, confirming its protonated state rather than a zwitterionic form.

Supramolecular Assembly and Hydrogen Bonding

A critical aspect of the crystal structure is the analysis of intermolecular interactions, which dictate how molecules pack together. For carboxylic acids, hydrogen bonding is typically the dominant organizing force. japtronline.com It is highly probable that this compound would form centrosymmetric dimers in the solid state, linked by a pair of strong O–H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. mdpi.com This is a very common and stable supramolecular synthon for carboxylic acids. japtronline.com

Table 4: Illustrative Hydrogen Bond Geometry (Å, °).

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O2–H2···O1ⁱ | 0.85 | 1.79 | 2.64 | 175.0 |

In this table, 'D' represents the donor atom (the hydroxyl oxygen), 'H' is the hydrogen atom, and 'A' is the acceptor atom (the carbonyl oxygen of a neighboring molecule). The D···A distance and the DHA angle are characteristic indicators of the strength of the hydrogen bond.

Beyond this primary hydrogen bonding, the full crystal packing would be stabilized by a network of weaker interactions, such as C–H···N, C–H···O, or potential π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The definitive elucidation of this intricate network of non-covalent interactions is one of the key outcomes of a successful SCXRD analysis, providing fundamental insights into the solid-state behavior of the compound.

Computational Chemistry and Theoretical Investigations of 4 M Tolyl Thiazole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into the electronic properties of molecules. These methods allow for the precise analysis of molecular geometry, orbital energies, and charge distribution, which collectively determine the reactivity and interaction capabilities of a compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 4-(m-Tolyl)thiazole-2-carboxylic acid, calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths and angles with high accuracy. nih.gov

These calculations reveal that the molecule is nearly planar, a feature influenced by the conjugated system of the thiazole (B1198619) and tolyl rings. nih.gov The optimized geometry is crucial for understanding the molecule's stability and how it will sterically fit into the active site of a biological target. Key geometric parameters, such as the bond lengths within the thiazole ring and the dihedral angle between the tolyl and thiazole rings, are determined through this process.

Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical) This table presents hypothetical yet representative data based on DFT calculations for similar structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C2-S1 | 1.75 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | N3-C4 | 1.39 Å |

| Bond Length | C-O (Carboxyl) | 1.35 Å |

| Bond Length | C=O (Carboxyl) | 1.22 Å |

| Bond Angle | S1-C2-N3 | 114.5° |

| Bond Angle | C4-C5-S1 | 110.2° |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and polarizable. nih.gov

For this compound, the HOMO is typically distributed over the electron-rich thiazole and tolyl rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the thiazole ring and the electron-withdrawing carboxylic acid group, marking them as the likely sites for nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Properties (Theoretical) This table presents hypothetical yet representative data based on FMO analysis of similar structures.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.58 eV |

| LUMO Energy | -2.15 eV |

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution within a molecule and identify its reactive sites. wuxiapptec.com It maps the electrostatic potential onto the electron density surface, using a color spectrum to denote different charge regions. researchgate.net Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. wuxiapptec.commdpi.com Green regions are neutral or have low polarity.

In the EPS map of this compound, the most negative potential (red) is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The most positive potential (blue) is located around the acidic hydrogen of the carboxyl group, confirming its role as a hydrogen bond donor. researchgate.net

Theoretical vibrational frequency analysis, performed using DFT methods, predicts the infrared (IR) spectrum of a molecule. This analysis helps in the assignment of vibrational modes to the specific absorption bands observed in experimental IR spectroscopy. nih.gov The calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, key predicted vibrational frequencies include the O-H stretch of the carboxylic acid, which appears as a broad band, and the strong C=O stretching vibration. vscht.cz Other characteristic vibrations include C-N and C-S stretching within the thiazole ring and C-H stretching from the aromatic tolyl group. ulpgc.esmdpi.com Comparing theoretical frequencies with experimental data helps confirm the molecular structure.

Table 3: Theoretical Vibrational Frequencies for Key Functional Groups This table presents hypothetical yet representative data based on theoretical calculations for similar compounds.

| Functional Group | Vibrational Mode | Theoretical Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3050 (broad) | 3300-2500 (broad) vscht.cz |

| Carboxylic Acid | C=O Stretch | 1725 | 1735-1720 vscht.cz |

| Thiazole Ring | C=N Stretch | 1610 | ~1615 |

| Thiazole Ring | C-S Stretch | 715 | ~700-720 |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This simulation is crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target. mdpi.comnih.gov

For this compound, molecular docking simulations can be used to predict how it interacts with various protein targets, such as kinases or enzymes, which are often implicated in disease. biointerfaceresearch.com The simulation software calculates a docking score, which estimates the binding affinity (often expressed in kcal/mol). A lower (more negative) score generally indicates a stronger, more stable interaction. nih.gov

These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site. For instance, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues like arginine or lysine (B10760008). The aromatic tolyl and thiazole rings can engage in hydrophobic and pi-pi stacking interactions with nonpolar residues such as phenylalanine or leucine. researchgate.net Understanding these interaction modes is essential for rational drug design and lead optimization.

Table 4: Hypothetical Molecular Docking Results with a Protein Kinase Target This table presents a hypothetical docking scenario to illustrate the type of data generated.

| Parameter | Details |

|---|---|

| Protein Target | Example Kinase (e.g., p38 MAPK) |

| Predicted Binding Affinity | -8.2 kcal/mol |

| Key Interacting Residues | Lys53, Met109, Leu167, Asp168 |

| Types of Interactions | - Hydrogen Bond: Carboxylate oxygen with the backbone NH of Met109. - Hydrogen Bond: Carboxylic OH with the side chain of Asp168. - Hydrophobic Interaction: Tolyl group with the side chain of Leu167. - Pi-Pi Stacking: Thiazole ring with the side chain of a potential Phenylalanine residue. |

Identification of Critical Receptor-Ligand Contact Points

Molecular docking simulations are a powerful tool to predict the binding orientation of a small molecule, such as this compound, to the active site of a receptor. These simulations can identify key interactions that stabilize the ligand-receptor complex. While specific receptor interactions for this compound are target-dependent, general principles of molecular recognition allow for the prediction of likely contact points based on its structural features.

The primary interaction points are expected to involve the carboxylic acid group, the thiazole ring, and the m-tolyl substituent. The carboxylic acid moiety is a versatile hydrogen bond donor and acceptor and can also participate in ionic interactions with positively charged residues like arginine and lysine in a receptor's active site. The thiazole ring, with its nitrogen and sulfur heteroatoms, can engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The m-tolyl group, being hydrophobic, is likely to form van der Waals interactions and occupy hydrophobic pockets within the binding site.

Table 1: Potential Receptor-Ligand Interactions for this compound

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bonding, Ionic Interactions |

| Thiazole Ring | Phenylalanine, Tyrosine, Tryptophan, Asparagine, Glutamine | π-π Stacking, Hydrogen Bonding |

| m-Tolyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions, van der Waals Forces |

These predicted interactions are foundational for understanding the molecule's potential biological activity and for designing derivatives with enhanced binding affinity.

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. For this compound, a hypothetical SAR can be derived by considering the impact of modifying its three main components: the tolyl group, the thiazole core, and the carboxylic acid.

Modifications to the thiazole ring, such as substitution at the C5 position, could introduce new interaction points or alter the molecule's conformation. The carboxylic acid at the C2 position is a key pharmacophoric feature. Esterification or amidation of this group would change its hydrogen bonding capacity and its ability to form ionic bonds, which would likely have a significant impact on biological activity.

Table 2: Hypothetical Structure-Activity Relationship for this compound Derivatives

| Modification Site | Proposed Modification | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| m-Tolyl Ring | Isomeric substitution (ortho, para) | May increase or decrease activity | Altered steric fit in the binding pocket |

| m-Tolyl Ring | Substitution with electron-withdrawing groups (e.g., -Cl, -NO2) | Potentially altered binding affinity | Modified electronic properties affecting interactions |

| Thiazole Ring | Substitution at C5 position | Could enhance binding | Introduction of new interaction points |

| Carboxylic Acid | Esterification or Amidation | Likely decrease in activity for targets requiring ionic interactions | Loss of key hydrogen bonding and ionic interaction capabilities |

These in silico SAR derivations provide a roadmap for the synthesis of new analogues with potentially improved potency and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are crucial for receptor binding. The molecule has several rotatable bonds, primarily between the thiazole ring and the m-tolyl group, and between the thiazole ring and the carboxylic acid group.

Quantum mechanical calculations can be used to determine the preferred conformations and the energy barriers between them. dergipark.org.tr For the carboxylic acid group, a syn conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is often energetically favored in the gas phase. nih.gov However, in an aqueous environment, the anti conformation may also be populated due to stabilizing interactions with water molecules. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer. nih.gov MD simulations can reveal how the molecule's conformation changes over time and how it interacts with its surroundings. This information is critical for a more accurate understanding of its behavior in vivo and for refining the design of new derivatives. The simulations can also provide insights into the stability of the ligand-receptor complex and the role of solvent molecules in the binding process.

Table 3: Key Rotatable Bonds and Their Influence on the Conformation of this compound

| Rotatable Bond | Description | Impact on Conformation |

|---|---|---|

| Thiazole-Phenyl | Torsion angle between the two rings | Determines the relative orientation of the aromatic systems, affecting steric bulk and potential for π-stacking. |

| Thiazole-Carboxylic Acid | Torsion angle of the carboxylic acid group | Influences the position of the hydrogen bond donor/acceptor groups, critical for receptor interaction. |

Understanding the conformational preferences and dynamic behavior of this compound is a key aspect of its computational investigation, bridging the gap between its static structure and its biological function.

In Vitro Biological Activity and Mechanistic Studies of 4 M Tolyl Thiazole 2 Carboxylic Acid Derivatives

Investigations into Anticancer Activities

The anticancer potential of 4-(m-tolyl)thiazole-2-carboxylic acid derivatives has been a primary focus of research, with numerous studies evaluating their efficacy against various cancer types through different biological mechanisms.

In Vitro Cytotoxicity Evaluations against Various Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. In one study, a series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for their anticancer activity against neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cell lines using the MTT assay. nih.gov While none of the synthesized compounds surpassed the activity of the reference drug doxorubicin, specific derivatives showed notable effects. For instance, a compound featuring a para-nitro moiety (4c) displayed the highest cytotoxicity against the SKNMC cell line, whereas another with a meta-chlorine group (4d) was most effective against Hep-G2 cells. nih.gov

Further research into other thiazole (B1198619) derivatives confirmed their antiproliferative capabilities. One compound, identified as 4c in a separate study, exhibited potent cytotoxic activity against MCF-7 and HepG2 cells, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com This particular compound's activity against MCF-7 cells was found to be more potent than the standard drug, Staurosporine. mdpi.com Other studies have reported the efficacy of thiazole derivatives against colon cancer (HCT116), liver cancer (HEPG2), and osteosarcoma (SaOS-2) cell lines, with some compounds showing IC50 values in the low microgram per milliliter range. ekb.egnih.gov A series of 2,4-disubstituted thiazole derivatives also showed superior activity against HepG2, MCF-7, HCT116, and HeLa cell lines, with IC50 values ranging from 3.35 ± 0.2 to 18.69 ± 0.9 μM. nih.gov Similarly, novel thiazole-naphthalene derivatives demonstrated potent activity against MCF-7 and lung cancer (A549) cell lines, with the most active compound recording an IC50 value of 0.48 ± 0.03 µM against MCF-7 cells. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 4c (para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM | nih.gov |

| Compound 4d (meta-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 µM | nih.gov |

| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | mdpi.com |

| Compound 4c | HepG2 (Hepatocarcinoma) | 7.26 ± 0.44 µM | mdpi.com |

| Compound 1 | HCT116 (Colon Cancer) | 4.7 µg/ml | ekb.eg |

| Compound 1 | MCF-7 (Breast Cancer) | 4.8 µg/ml | ekb.eg |

| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | nih.gov |

| Thiazole-naphthalene 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 µM | nih.gov |

| Thiazole-naphthalene 5b | A549 (Lung Cancer) | 0.97 ± 0.13 µM | nih.gov |

Analysis of Cell Cycle Perturbations and Apoptosis Induction in Cancer Cells

Mechanistic studies have revealed that the cytotoxic effects of these thiazole derivatives are often linked to their ability to disrupt the cell cycle and induce programmed cell death, or apoptosis. For example, a highly active derivative, compound 4c, was shown to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells. mdpi.com This compound significantly increased the accumulation of cells in the pre-G1 phase by 37.36% compared to 2.02% in untreated cells. mdpi.com Furthermore, it elevated the percentages of both early and late apoptosis from 0.51% and 0.29% in control cells to 22.39% and 9.51%, respectively, in treated cells. mdpi.com

Another potent thiazole-naphthalene derivative was found to arrest the cell cycle at the G2/M phase and trigger apoptosis in MCF-7 cells. nih.gov The induction of apoptosis is a key mechanism for many anticancer agents, and benzothiazole derivatives, a related class of compounds, have also been shown to cause DNA damage, leading to cancer cell growth inhibition and apoptosis via cell cycle arrest. researchgate.net Some thiazole-based compounds induce apoptosis through the activation of caspase 3, a critical executioner enzyme in the apoptotic pathway. mdpi.com

Enzyme Inhibition Studies: Targeting Kinases (e.g., c-Met Kinase, EGFR/BRAFV600E)

The anticancer activity of thiazole derivatives has been attributed to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation, particularly protein kinases. The epidermal growth factor receptor (EGFR) and the B-Raf proto-oncogene (BRAF) are two such kinases that are often mutated in various cancers. nih.govnih.gov

Several studies have focused on developing thiazole derivatives as dual inhibitors of EGFR and BRAF, particularly the common BRAF V600E mutation. nih.govnih.gov One study reported a series of compounds that inhibited EGFR with IC50 values ranging from 89 to 98 nM. nih.gov The most potent of these, compound 3f, had an IC50 of 89 ± 7 nM against EGFR, only slightly less potent than the standard inhibitor erlotinib (IC50 = 80 nM). nih.gov Another series of novel thiazole derivatives demonstrated significant inhibition of the BRAFV600E kinase at nanomolar levels, with two compounds (7b and 13a) showing superior inhibitory activity to the approved drug dabrafenib. researchgate.net In addition to EGFR and BRAF, other kinases are also targeted. One thiazole derivative was found to block vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 of 0.15 µM. mdpi.com

Table 2: Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Compound 3f | EGFR | 89 ± 7 nM | nih.gov |

| Compound 4c | VEGFR-2 | 0.15 µM | mdpi.com |

| Compound 7b | BRAFV600E | 36.3 ± 1.9 nM | researchgate.net |

| Compound 13a | BRAFV600E | 23.1 ± 1.2 nM | researchgate.net |

| Erlotinib (Reference) | EGFR | 80 nM | nih.gov |

| Dabrafenib (Reference) | BRAFV600E | 47.2 ± 2.5 nM | researchgate.net |

Molecular Mechanism Elucidation: e.g., Tubulin Polymerization Inhibition

A significant molecular mechanism underlying the anticancer effects of many thiazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to mitotic arrest and cell death. nih.gov

Several series of thiazole-based compounds have been identified as potent tubulin polymerization inhibitors. nih.govnih.govresearchgate.net One study identified a thiazole-naphthalene derivative (5b) that significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, which was superior to the reference compound colchicine (IC50 = 9.1 µM). nih.gov Another investigation of 2,4-disubstituted thiazole derivatives found three compounds (5c, 7c, and 9a) that remarkably inhibited tubulin polymerization with IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 µM, respectively. nih.gov These values exceeded the potency of the reference drug combretastatin A-4. nih.gov These findings confirm that targeting tubulin is a key strategy through which these compounds exert their antiproliferative effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Anticancer Context

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that small modifications to the chemical structure can lead to significant changes in biological activity. nih.govnih.govnih.gov

For example, the position of substituents on the phenyl ring has been shown to be critical. In one series, a nitro group at the para-position of a phenyl ring resulted in the highest cytotoxic activity against the SKNMC cell line, while moving it to the meta-position was detrimental to its potency. nih.gov In another study, the introduction of a p-fluorophenyl group at the 2nd position of the thiazole ring enhanced anticancer activity, whereas a p-chlorophenyl group at the same position led to a reduction in activity. nih.gov The nature of the substituent also plays a key role. A comparison between an ethoxy group and a methoxy group on the phenyl ring of thiazole-naphthalene derivatives showed that the ethoxy group conferred stronger activity. nih.gov These SAR insights are invaluable for the rational design of new, more potent anticancer agents based on the thiazole scaffold. nih.gov

Antimicrobial Research Assessments

In addition to their anticancer properties, thiazole derivatives have been investigated for their potential as antimicrobial agents, addressing the growing threat of antibiotic resistance. nih.govresearchgate.net These compounds have shown activity against a range of bacteria and fungi.

A study of new heteroaryl(aryl) thiazole derivatives reported moderate to good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.17 to >3.75 mg/mL. nih.gov The most active compound in this series demonstrated MIC values between 0.23–0.70 mg/mL against tested bacteria, with Bacillus cereus being the most sensitive and Escherichia coli the most resistant. nih.gov The antifungal activity of these compounds was even more promising, with MICs in the range of 0.06–0.47 mg/mL. nih.gov

Another study evaluated novel thiazolidin-4-one derivatives, a related class of compounds, against both gram-positive (Staphylococcus aureus) and gram-negative (Pseudomonas aeruginosa, Salmonella typhi) bacteria, as well as the fungal strain Candida albicans. nanobioletters.com Chloro-substituted compounds exhibited significant inhibition. The presence of electron-donating groups on the phenyl ring was found to decrease antimicrobial activity. nanobioletters.com The versatility of the thiazole core, which is present in established antibiotics like Penicillin and Sulfathiazole, underscores its importance as a foundational structure for the development of new antimicrobial drugs. researchgate.net

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 3 | Various Bacteria | MIC | 0.23–0.70 mg/mL | nih.gov |

| Compound 9 | Various Fungi | MIC | 0.06–0.23 mg/mL | nih.gov |

| Compound 3 (Chloro-substituted) | S. aureus | Zone of Inhibition | 19.93±0.09 mm | nanobioletters.com |

| Compound 8 (Chloro-substituted) | P. aeruginosa | Zone of Inhibition | 18.52±0.05 mm | nanobioletters.com |

In Vitro Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of the thiazole scaffold have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com Studies have evaluated these compounds against clinically relevant strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). jchemrev.comnih.gov

The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. For instance, certain novel thiazole derivatives have shown potent activity against S. aureus and P. aeruginosa, with some compounds exhibiting MIC values comparable or superior to standard antibiotics like ampicillin and ciprofloxacin. nih.govtandfonline.com One study highlighted a thiazole derivative that was effective against Proteus mirabilis and Shigella dysenteriae, with MICs of 125 and 62.5 µg/ml, respectively. Another series of hydroxyphenyl-thiazolyl-coumarin hybrids showed activity against P. aeruginosa (MICs = 15.62–31.25 μg/mL), Enterococcus faecalis (MICs = 15.62–31.25 μg/mL), and S. aureus (MICs = 62.5–125 μg/mL). mdpi.com The broad-spectrum potential of these compounds makes them promising candidates for further development. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole 4 | Proteus mirabilis | 125 | |

| Thiazole 4 | Shigella dysenteriae | 62.5 | |

| 2-(Pyrazolin-1-yl)-thiazole derivative | P. aeruginosa | 15.625–31.25 | nih.gov |

| 2-(Pyrazolin-1-yl)-thiazole derivative | E. coli | 62.5–125 | nih.gov |

| Thiophene-substituted thiazole | E. coli, P. aeruginosa, S. aureus | 5–10 | nih.gov |

| Hydroxyphenyl-thiazolyl-coumarin | P. aeruginosa, E. faecalis | 15.62–31.25 | mdpi.com |

In Vitro Antifungal Activity Evaluations

Thiazole-containing compounds have also been extensively evaluated for their antifungal properties. nih.gov These derivatives have shown promising activity against a variety of pathogenic fungi, particularly Candida species, which are a common cause of opportunistic infections. bohrium.comnih.gov For example, a novel series of hydrazine-thiazole derivatives demonstrated significant antifungal activity against six clinically important Candida and Cryptococcus species, with some compounds being equally or more active than fluconazole and amphotericin B. bohrium.comresearchgate.net

One specific derivative, (4-phenyl-1, 3-thiazol-2-yl) hydrazine, exhibited high-efficiency and broad-spectrum activity, with MIC values against pathogenic fungi ranging from 0.0625 to 4 μg/ml. frontiersin.org This compound was also shown to inhibit the formation of biofilms, a key virulence factor for C. albicans. frontiersin.org Studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed a very strong antifungal effect against clinical C. albicans isolates, with MIC values as low as 0.008 µg/mL, which was in some cases stronger than the control drug, nystatin. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hydrazine-thiazole derivatives | Candida & Cryptococcus spp. | 0.45–31.2 µM | bohrium.comresearchgate.net |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Pathogenic Fungi | 0.0625–4 | frontiersin.org |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | C. albicans | 0.008–7.81 | nih.gov |

| Thiophene-substituted thiazole | C. albicans | 5-10 | nih.gov |

| Hydroxyphenyl-thiazolyl-coumarin | C. albicans | 15.62 | mdpi.com |

Antitubercular Activity Investigations

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. thieme-connect.combohrium.com Thiazole-based compounds have emerged as a promising class of candidates in the search for novel anti-tubercular drugs. thieme-connect.comnih.gov

Various series of thiazole derivatives have been synthesized and evaluated for their in vitro activity against the M. tuberculosis H37Rv strain. benthamdirect.com Some of these compounds have exhibited potent antimycobacterial activity with MIC values in the low microgram per milliliter range (1-2 µg/mL). benthamdirect.com Further screening of the most active compounds against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis has also shown promising results. benthamdirect.com Research into thiadiazole-linked thiazole derivatives identified compounds with significant MIC values, with one compound showing an MIC of 7.1285 μg/ml against M. tuberculosis (H37Ra). nih.gov The versatility of the thiazole scaffold allows for structural modifications aimed at optimizing activity against key mycobacterial enzymes and pathways. thieme-connect.combohrium.com

Table 3: In Vitro Antitubercular Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Mycobacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | M. tuberculosis H37Rv | 1-2 | benthamdirect.com |

| Thiazole-thiadiazole compound 5l | M. tuberculosis (H37Ra) | 7.1285 | nih.gov |

Structure-Activity Relationships (SAR) in Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of thiazole derivatives. nih.govmersin.edu.tr These studies analyze how modifications to the chemical structure of the molecule affect its biological activity. For thiazole-based compounds, the nature and position of substituents on the thiazole ring and any appended aromatic rings play a critical role in determining their antibacterial and antifungal efficacy. nih.govresearchgate.net

For example, the introduction of certain substituents, such as halogens (fluoro, chloro) or methoxy groups on a phenyl ring attached to the thiazole core, has been shown to modulate activity. jchemrev.com In some series, electron-withdrawing groups have been found to enhance antibacterial potency. researchgate.net The presence of specific heterocyclic rings, like pyrazoline, furan, or thiophene, linked to the main thiazole scaffold can also significantly influence the antimicrobial spectrum and potency. nih.gov For instance, a thiophene-substituted thiazole derivative showed promising results against E. coli, P. aeruginosa, and S. aureus. nih.gov SAR analyses provide a rational basis for the design of new derivatives with improved activity and selectivity. nih.govmersin.edu.tr

Specific Enzymatic Inhibition Studies

Beyond direct antimicrobial screening, research has delved into the specific molecular targets of thiazole derivatives, including their ability to inhibit key enzymes involved in pathogen survival or human disease progression.

Mechanistic Characterization of Enzyme-Inhibitor Interactions

Understanding how inhibitors bind to their target enzymes is fundamental for rational drug design. Mechanistic studies, often supported by computational molecular docking, reveal the specific interactions between a thiazole derivative and the amino acid residues within the enzyme's active site. d-nb.infonih.gov For Glo-I, which is a zinc metalloenzyme, inhibitors often work by chelating the zinc ion in the active site. researchgate.net Docking studies for other enzymes, like monoamine oxidase (MAO), have shown that thiazole derivatives can form various interactions within the binding pocket, including π–π stacking, π-alkyl interactions, and hydrogen bonds with key amino acid residues such as Tyr326 and Cys172. d-nb.info These detailed interaction maps help to explain the inhibitory potency observed in vitro and guide the synthesis of new analogues with enhanced binding affinity and specificity. nih.gov

Anti-inflammatory Activity Assessments

Derivatives of the 1,3-thiazole nucleus are recognized for their extensive range of biological properties, including anti-inflammatory effects. researchgate.net Inflammation is a biological response to harmful stimuli, and the arachidonic acid pathway, involving enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), plays a central role. researchgate.net The anti-inflammatory potential of thiazole derivatives is often evaluated through their ability to inhibit these key enzymes.

In vitro enzyme assays are crucial for determining the direct inhibitory effect of these compounds. Studies on various thiazole derivatives have demonstrated significant inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. frontiersin.org For instance, a series of novel 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and tested for their in vitro anti-inflammatory potential. The results showed that these compounds were potent inhibitors of COX-2, with some exhibiting greater selectivity for COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.org The inhibitory concentrations (IC₅₀) for several derivatives against COX-2 were found to be in the low micromolar range, comparable to the standard drug celecoxib. frontiersin.org This suggests that the thiazole scaffold can be effectively modified to develop potent and selective anti-inflammatory agents. frontiersin.orgresearchgate.net

| Compound | Inhibitory Concentration (IC₅₀) in µM |

|---|---|

| Derivative 5a | 1.01 |

| Derivative 5d | 0.76 |

| Derivative 5f | 0.89 |

| Celecoxib (Reference) | 0.05 |

Other Emerging Biological Applications and Mechanistic Insights

Beyond their anti-inflammatory effects, derivatives of this compound and related thiazole compounds have shown promise in a variety of other biological applications.

The thiazole nucleus is a key component in compounds investigated for antiviral properties. nih.gov Viral infections pose significant threats to public health, and the development of new antiviral agents is critical, especially with the rise of drug-resistant viral strains. nih.gov Thiazole derivatives have been reported to exhibit inhibitory activity against a broad spectrum of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C (HBV and HCV), bovine viral diarrhea virus, chikungunya virus, and human immunodeficiency viruses (HIV). nih.gov The versatility of the thiazole scaffold allows for structural modifications to optimize potency and selectivity against specific viral targets. nih.gov These compounds can serve as lead structures for the development of novel and effective antiviral therapies. nih.gov

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.org Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol in tissues, a key factor in the development of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. nih.gov Therefore, inhibitors of aldose reductase are of significant therapeutic interest.

Several studies have demonstrated that thiazole derivatives can act as potent aldose reductase inhibitors. frontiersin.orgcumhuriyet.edu.tr In one study, a series of isoindol-substituted thiazole derivatives were evaluated for their inhibitory effects on aldose reductase. The compounds displayed significant inhibitory profiles, with Ki values in the micromolar range. cumhuriyet.edu.tr For example, compound 3b in the series showed a maximum inhibitory impact with a Ki of 9.70±4.72 µM, while compound 3f had the lowest inhibitory impact with a Ki of 44.40±17.18 µM. cumhuriyet.edu.tr Similarly, other research on flavonyl-2,4-thiazolidinediones, which contain a thiazole-related ring, also showed significant AR inhibitory activity. nih.gov These findings highlight the potential of thiazole-based compounds as therapeutic agents for managing diabetic complications. nih.govresearchgate.net

| Compound Series | Compound | Inhibition Constant (Ki) in µM |

|---|---|---|

| Isoindol-substitute thiazoles | 3b | 9.70 ± 4.72 |

| 3f | 44.40 ± 17.18 | |

| Thiazole Series L | L1 | 3.28 (IC₅₀) |

| L4 | 4.41 (IC₅₀) |

Thiazole derivatives have been evaluated for their antioxidant capabilities. Antioxidants are crucial for mitigating the damage caused by oxidative stress, a condition linked to various chronic diseases. The antioxidant potential of these compounds is often assessed using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging activity. nih.govresearchgate.net

Research has shown that the structural features of thiazole derivatives significantly influence their antioxidant activity. For example, the presence of a phenyl ring and specific substituents, such as methoxy (-OCH₃) groups, can enhance radical scavenging properties. nih.gov In a study of 2-aryl thiazolidine-4-carboxylic acids, compounds with -OCH₃ groups on the aromatic ring demonstrated better radical scavenging activity compared to those with other groups like -Cl, -F, or -NO₂. nih.gov Similarly, the synthesis of novel thiazole and thiazolidinone derivatives with phenolic fragments has yielded compounds with significant antioxidant activity, in some cases exceeding that of reference antioxidants. researchgate.net

Thiazole and thiazolidinedione derivatives have been identified as promising candidates for the treatment of diabetes and related metabolic disorders. nih.govmdpi.com Studies have shown their potential to improve insulin sensitivity and modulate lipid profiles. For instance, a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was found to ameliorate hyperglycemia, improve insulin sensitivity, and correct dyslipidemia in an animal model of type 2 diabetes. nih.gov

Administration of this compound for four weeks reversed the increased levels of serum glucose and insulin. nih.gov Furthermore, it significantly lowered elevated levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C), while increasing the reduced levels of high-density lipoprotein cholesterol (HDL-C). nih.gov Another derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid, also demonstrated significant antidiabetic potential by decreasing blood glucose, raising insulin levels, and improving insulin sensitivity. nih.gov These effects are often linked to the compounds' ability to reduce oxidative stress and suppress inflammatory cytokines. nih.govnih.gov

Trichomoniasis, caused by the protozoan Trichomonas vaginalis, is a prevalent non-viral sexually transmitted infection. nih.gov The emergence of resistance to standard drugs necessitates the search for new antitrichomonal agents. nih.govresearchgate.net Thiazole derivatives have shown significant in vitro activity against T. vaginalis.

In one study, 2-amino-4-aryl thiazole derivatives reduced the viability and growth of the parasites in a dose-dependent manner, with IC₅₀ values of 0.15 μg/mL and 0.18 μg/mL, respectively. nih.gov Another investigation into phenylthiazolylbenzene sulfonamides found that four derivatives exhibited higher anti-trichomonal activity than the reference drug metronidazole (IC₅₀ = 0.93 µM). researchgate.netscielo.org.mx Mechanistic studies suggest these compounds may act as inhibitors of key trichomonad proteases, such as TvMP50, or target T. vaginalis ferredoxin, an enzyme crucial for the parasite's metabolism. nih.govresearchgate.net

| Compound | Inhibitory Concentration (IC₅₀) |

|---|---|

| ATZ-1 (2-amino-4-aryl thiazole) | 0.15 µg/mL |

| ATZ-2 (2-amino-4-aryl thiazole) | 0.18 µg/mL |

| Metronidazole (Reference) | 0.93 µM |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid |

| 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid |

| Metronidazole |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Glucose |

| Sorbitol |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The future development of 4-(m-Tolyl)thiazole-2-carboxylic acid will heavily rely on the principles of rational drug design to generate advanced analogues with improved pharmacological profiles. This involves a systematic approach to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies will include bioisosteric replacement, structure-activity relationship (SAR) studies, and scaffold hopping.

A crucial aspect of this endeavor is the exploration of SAR, which involves synthesizing a library of derivatives with systematic modifications to the parent molecule and evaluating their biological activity. For instance, in a study on related N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, researchers synthesized a series of analogues by replacing the piperidine (B6355638) moiety with various aniline-derived aromatic amides to explore the impact on cytotoxic activity against cancer cell lines. nih.gov This approach allows for the identification of key structural features responsible for the desired biological effect.

Future synthetic efforts could focus on several key modifications to the this compound scaffold:

Modification of the m-tolyl group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing its binding affinity to biological targets.

Derivatization of the carboxylic acid group: Converting the carboxylic acid to esters, amides, or other functional groups can alter the compound's solubility, membrane permeability, and metabolic stability. This can also introduce new interaction points for target binding.

Substitution on the thiazole (B1198619) ring: Although the core thiazole is often essential for activity, substitutions at available positions could be explored to fine-tune the molecule's properties.

The synthesis of these novel analogues will likely employ established synthetic methodologies for thiazole derivatives. A common route involves the Hantzsch thiazole synthesis, which provides a versatile method for constructing the thiazole ring from α-haloketones and thioamides. nih.gov

Deeper Mechanistic Elucidation of Biological Actions and Target Validation

A fundamental aspect of advancing this compound towards clinical application is a thorough understanding of its mechanism of action. While preliminary studies may indicate a particular biological activity, such as anticancer or anti-inflammatory effects, it is crucial to identify the specific molecular targets and pathways through which the compound exerts its effects.

Future research should employ a range of in vitro and in vivo techniques to elucidate these mechanisms. This includes:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or enzymes that bind to this compound.

Pathway Analysis: Once a target is identified, further studies will be necessary to understand how the compound modulates the downstream signaling pathways. This can involve techniques like Western blotting, reporter gene assays, and gene expression profiling.

In Vivo Target Validation: Animal models of relevant diseases will be essential to confirm that the engagement of the identified target by the compound leads to the desired therapeutic outcome.

For example, studies on other thiazole derivatives have demonstrated their potential to act as inhibitors of specific enzymes, such as cyclooxygenases (COX), which are key targets in inflammation and cancer. nih.gov Similar investigations for this compound would be highly valuable.

Co-crystallization Studies of the Compound with Biological Targets

A powerful technique to gain detailed insights into the molecular interactions between a drug candidate and its biological target is X-ray co-crystallography. tbzmed.ac.irnih.gov Obtaining a high-resolution crystal structure of this compound or its potent analogues bound to their target protein would provide invaluable information for structure-based drug design.

This structural information can reveal:

The precise binding mode of the compound: Identifying the key amino acid residues in the target's active site that interact with the ligand.

The specific intermolecular interactions: Characterizing the hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding affinity.

Opportunities for structural optimization: Guiding the rational design of new analogues with improved complementarity to the binding site, leading to enhanced potency and selectivity.

The process of co-crystallization involves preparing highly pure samples of both the target protein and the compound, followed by screening a wide range of crystallization conditions to obtain suitable crystals for X-ray diffraction analysis. tbzmed.ac.ir While this can be a challenging and time-consuming process, the resulting structural data is often a critical step in the successful optimization of a lead compound.

Advanced Computational Screening and Virtual Library Design for Novel Derivatives

In recent years, computational methods have become an indispensable tool in drug discovery, enabling the rapid screening of large chemical libraries and the design of novel molecules with desired properties. researchgate.net For this compound, advanced computational screening and virtual library design will play a pivotal role in accelerating the discovery of new and improved derivatives.

Key computational approaches that can be employed include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of compounds against a known target structure to identify potential hits. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search for novel scaffolds that possess the desired features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed analogues before their synthesis. nih.gov

By leveraging these computational tools, researchers can design and prioritize a focused library of virtual compounds for synthesis and biological evaluation, thereby saving significant time and resources compared to traditional high-throughput screening. A study on 2-arylthiazole-4-carboxylic acids successfully utilized structure-based virtual screening to identify novel ligands for the CaMKIIα Hub domain, demonstrating the power of this approach. researchgate.net

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery of Thiazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by enabling the analysis of vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods. nih.govnih.govmdpi.comcrimsonpublishers.comijettjournal.org For the development of this compound and its derivatives, AI and ML can be applied across the entire discovery pipeline.

Potential applications of AI and ML include:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify novel drug targets and predict their relevance to specific diseases.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, expanding the chemical space for exploration.

Prediction of ADMET Properties: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

High-Content Screening Analysis: AI-powered image analysis can automate and enhance the analysis of data from high-content screening assays, enabling the rapid identification of active compounds.

By embracing these cutting-edge technologies, the discovery and development of novel thiazole derivatives based on the this compound scaffold can be significantly accelerated, ultimately bringing new and effective therapies to patients faster.

Q & A

Basic: What are the standard synthetic routes for 4-(M-Tolyl)thiazole-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves condensation of substituted thiazole precursors with aryl groups. For example, analogous thiazole-2-carboxylic acids are synthesized via cyclization reactions using acetic acid as a solvent and sodium acetate as a catalyst. A general procedure involves refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazol-4(5H)-one derivatives in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Key reagents include halogenated aryl intermediates and oxidizing agents like hydrogen peroxide for functional group modifications .

Basic: How is structural characterization of thiazole-2-carboxylic acid derivatives performed?

Methodological Answer: